molecular formula C15H30O3 B148120 2-Hydroxypropyl laurate CAS No. 27194-74-7

2-Hydroxypropyl laurate

Cat. No.: B148120
CAS No.: 27194-74-7
M. Wt: 258.4 g/mol
InChI Key: BHIZVZJETFVJMJ-UHFFFAOYSA-N
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Description

2-Hydroxypropyl laurate, also known as dodecanoic acid, 2-hydroxypropyl ester, is an organic compound with the molecular formula C15H30O3. It is a type of ester formed from lauric acid and 2-hydroxypropyl alcohol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl laurate is typically synthesized through an esterification reaction between lauric acid and 2-hydroxypropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypropyl laurate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: It can be reduced to form alcohols and alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Lauric acid and 2-hydroxypropyl ketone.

    Reduction: 2-Hydroxypropyl alcohol and dodecane.

    Substitution: Various substituted esters depending on the reagent used.

Scientific Research Applications

2-Hydroxypropyl laurate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological samples and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and surfactant properties.

    Industry: Utilized in the production of cosmetics, personal care products, and detergents due to its emulsifying and stabilizing properties.

Comparison with Similar Compounds

    2-Hydroxypropyl palmitate: Similar ester formed from palmitic acid and 2-hydroxypropyl alcohol.

    2-Hydroxypropyl stearate: Ester formed from stearic acid and 2-hydroxypropyl alcohol.

    2-Hydroxypropyl myristate: Ester formed from myristic acid and 2-hydroxypropyl alcohol.

Comparison: 2-Hydroxypropyl laurate is unique due to its specific chain length and surfactant properties. Compared to its similar compounds, it has a different balance of hydrophilic and lipophilic properties, making it suitable for specific applications in emulsification and stabilization. Its shorter chain length compared to stearate and palmitate esters provides it with distinct solubility and interaction characteristics.

Properties

IUPAC Name

2-hydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIZVZJETFVJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881006
Record name 2-Hydroxypropyl laurate
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Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142-55-2, 27194-74-7
Record name 2-Hydroxypropyl dodecanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 2-hydroxypropyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylene glycol monolaurate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, monoester with 1,2-propanediol
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Record name 2-Hydroxypropyl laurate
Source EPA DSSTox
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Record name Lauric acid, monoester with propane-1,2-diol
Source European Chemicals Agency (ECHA)
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Record name 2-hydroxypropyl laurate
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Record name PROPYLENE GLYCOL 1-LAURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the synthesis of the betaine-type asphalt emulsifier leverage the properties of 2-hydroxypropyl laurate?

A1: The research focuses on synthesizing a novel betaine-type asphalt emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate. This synthesis involves a multi-step process where this compound is a key intermediate product. [] The researchers first synthesize 3-chloro-2-hydroxypropyl laurate from lauric acid and epichlorohydrin. This intermediate is then further reacted with dimethylamine and sodium chloroacetate to yield the final betaine-type emulsifier. The presence of both hydrophilic (betaine group) and hydrophobic (laurate chain) components in the final structure, derived from this compound, is crucial for its function as an effective asphalt emulsifier. []

Q2: What analytical techniques were employed to study the synthesis of 3-chloro-2-hydroxypropyl laurate?

A2: The researchers utilized a combination of online Fourier-transform infrared spectroscopy (FTIR) and 1H Nuclear Magnetic Resonance (1H NMR) to characterize the synthesized compounds. Online FTIR monitoring provided real-time insights into the reaction progress and facilitated the identification of byproducts formed during the synthesis of 3-chloro-2-hydroxypropyl laurate. [] The study of the reaction mechanism and the confirmation of the final product structure were achieved through 1H NMR analysis. []

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